N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Data Gap Procurement Due Diligence Comparator-Based Evidence

Researchers requiring a modular piperidine-pyrimidine ether scaffold for DHODH-focused screening face a critical gap: no published IC50 data exist for this compound, making validated probe status premature. This molecule addresses that gap as a screening candidate with a defined N-acetylglycine acetamide side chain amenable to SAR derivatization. • Vendor annotations suggest potential DHODH inhibition; suitable for benchmarking against leflunomide in recombinant enzyme assays. • Milligram-scale quantities available via rapid quote; ideal for in-house dose-response profiling to generate the missing comparative data. • Modular core enables systematic analoging to establish structure-activity relationships.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2097894-34-1
Cat. No. B2880968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
CAS2097894-34-1
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CNC(=O)C
InChIInChI=1S/C14H20N4O3/c1-10-15-6-3-13(17-10)21-12-4-7-18(8-5-12)14(20)9-16-11(2)19/h3,6,12H,4-5,7-9H2,1-2H3,(H,16,19)
InChIKeyWEMYEVDTDWYHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: Chemical Identity and Baseline Profile


N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2097894-34-1) is a synthetic small molecule characterized by a piperidine ring connected via an ether linkage to a 2-methylpyrimidine moiety and functionalized with an N-acetylglycine acetamide group . The molecular formula is C14H20N4O3. Commercial listings indicate its availability for research use, with pricing for milligram quantities . Initial vendor annotations suggest potential biological activity as an enzyme inhibitor, though the primary target assignment requires verification from independent primary sources .

Research-use-only small molecule with unvalidated enzyme inhibitor annotation.
No quantitative selectivity or potency data available; treat as screening candidate.
Suitable for exploratory in vitro target engagement studies after in-house validation.

Procurement Risks: Interchangeability with Structural Analogs


Due to a lack of publicly available, comparator-based quantitative evidence for this compound's specific biological activity, asserting that generic substitution would fail is currently impossible without engaging in speculation. In scientific procurement, the inability to verify functional parity through orthogonal assays or side-by-side comparisons with close structural analogs represents a critical knowledge gap. Any decision to prioritize this compound over a related analog must therefore be deferred until credible, curated quantitative data—such as IC50 values against a defined target in a standardized assay—become available from primary research papers or authoritative databases [1].

Unverified functional parity Structural analogs may show divergent target profiles; no comparative data exist to support interchangeability.
Class-level inference risk Vendor annotations (e.g., DHODH) are unvalidated. Assumptions based on scaffold similarity may mislead procurement.

Quantitative Differentiation Evidence for N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide: Gap Analysis


Absence of Comparative Evidence

An exhaustive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL) was conducted to identify quantitative differentiation evidence for N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide against its closest analogs. No data items satisfying the minimum criteria for inclusion (clear comparator, quantitative target compound data, quantitative comparator data, and defined experimental context) were found. Vendor pages mention potential DHODH inhibition but provide no assay details or comparator IC50 values. Therefore, the high-strength differential evidence required for informed scientific selection is currently unavailable.

Comparative data
Data to verify
No qualifying comparator-based evidence identified
Procurement decisions cannot rely on published differentiation; vendor head-to-head data or independent screening required.
Search covered BindingDB, ChEMBL, and patents; no IC50 or assay comparison found.
Data Gap Procurement Due Diligence Comparator-Based Evidence

Potential Application Scenarios for N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide


Exploratory Screening in Pyrimidine Biosynthesis

Given a vendor annotation suggesting potential inhibition of dihydroorotate dehydrogenase (DHODH), this compound may be considered for inclusion in preliminary in vitro screens against recombinant DHODH alongside known tool compounds like leflunomide. However, the absence of a published IC50 means it should be treated as a screening candidate only, not a validated probe.

SAR Library Expansion

The compound's modular structure—a piperidine-pyrimidine ether core with an acetamide side chain—makes it a potential intermediate for SAR exploration. Procurement for medicinal chemistry campaigns could be justified if in-house assays are designed to benchmark activity against structurally related analogs, thereby generating the missing comparative data.

Application
Selection Property
Validation Focus
Exploratory DHODH screening
Screening candidate, not a validated probe
In-house IC50 determination against reference inhibitors
SAR library expansion
Modular piperidine-pyrimidine core
Benchmarking activity against structural analogs
Quote Request

Request a Quote for N-(2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.